molecular formula C19H14N2O3S3 B4862849 4,4-dimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

4,4-dimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B4862849
M. Wt: 414.5 g/mol
InChI Key: VNMJLJKANRQHPI-UHFFFAOYSA-N
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Description

4,4-dimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a synthetic hybrid compound of significant interest in medicinal chemistry and oncology research. This substance belongs to a class of 1,2-dithiolo[3,4-c]quinoline-1-thione derivatives, which are characterized by a tricyclic structure where a 1,2-dithiole-3-thione ring is annelated with a dihydroquinoline moiety. The 1,2-dithiol-3-thione fragment is a known effective endogenous donor of hydrogen sulfide (H2S), an important gaseous signaling molecule involved in regulating physiological processes . Research indicates that such dithioloquinolinethione hybrids exhibit a promising pleiotropic range of biological activities, including chemoprotective and antitumor effects . A primary application and key research value of this compound class is its function as a protein kinase inhibitor. These compounds are investigated as multi-targeted agents in anticancer therapy . In vitro screening studies on closely related structural analogs have demonstrated that these derivatives can exhibit prominent inhibition (>85%) against a panel of human kinases, which are crucial targets in cancer therapy due to their role in cell proliferation and survival . Specifically, leading compounds in this family have shown significant inhibitory activity against kinases such as JAK3 and NPM1-ALK, with IC50 values in the sub-micromolar range, showcasing their potential as promising scaffolds for the development of future chemotherapeutic agents . The mechanism of action is multifaceted. The 1,2-dithiol-3-thione component contributes to the compound's ability to inhibit the action of hydrogen peroxide, protect mitochondria from oxidative stress, and increase cellular antioxidant potential . Furthermore, as an ATP-mimetic compound, the larger hybrid molecule is designed to block oncogene-induced cell signaling pathways by inhibiting kinase activity, which can affect proteins that regulate gene functions and induce apoptosis in cancer cells . This product is intended for research purposes only and is not designed for human therapeutic or veterinary applications. Intended Research Applications: • Investigation as a protein kinase inhibitor in biochemical assays • Exploration of multi-targeted anticancer mechanisms and signaling pathways • Study of hydrogen sulfide (H2S)-releasing compounds in cellular models • Profiling of chemoprotective and cytoprotective properties in vitro

Properties

IUPAC Name

(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S3/c1-19(2)16-15(18(25)27-26-16)13-5-3-4-6-14(13)20(19)17(22)11-7-9-12(10-8-11)21(23)24/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMJLJKANRQHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4,4-dimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione plays a significant role in biochemical reactions, particularly in cycloaddition reactions. It has been observed to participate in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles. The compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to form adducts with acetylenedicarboxylic acid dimethyl ester, resulting in the formation of substituted 1’,3’-dithiole-2’-spiro-1-(5,6-dihydrothiino[2,3-c]quinolines). These interactions highlight the compound’s potential as a versatile reagent in biochemical studies.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting cellular behavior. Additionally, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in biochemical pathways. For example, its interaction with acetylenic dipolarophiles results in the formation of cycloaddition products, which can further influence cellular processes. These molecular interactions are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the rate of cycloaddition reactions involving this compound decreases with the reduction of electron-deficiency of the triple bond. This indicates that the compound’s reactivity and effects can vary depending on the experimental conditions and duration.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Different dosages can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s participation in cycloaddition reactions highlights its role in modifying biochemical pathways and generating novel metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability and effectiveness in biochemical reactions.

Biological Activity

4,4-Dimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS 300572-22-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C19H14N2O3S3
  • Molecular Weight: 454.40 g/mol
  • Structure: The compound features a quinoline core with dithiolo and nitrobenzoyl substituents that may influence its biological activity.

Biological Activities

The biological activities of this compound are primarily characterized by its interactions with various biological targets, leading to potential therapeutic applications. Key areas of interest include:

1. Antiparasitic Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antiparasitic effects. For instance:

  • Trypanothione Reductase Inhibition: Compounds with similar structures have been shown to act as noncompetitive inhibitors of trypanothione reductase (TR), a crucial enzyme in the metabolism of trypanosomatids. This inhibition leads to increased levels of reactive oxygen species (ROS) and ultimately parasite death .

2. Anticancer Potential

The compound's structural features suggest potential anticancer properties:

  • Cell Proliferation Inhibition: Some studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through ROS generation .

3. Acetylcholinesterase Inhibition

The compound may also exhibit acetylcholinesterase (AChE) inhibitory activity:

  • Mechanism: AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Similar compounds have shown promising results with IC50 values indicating moderate potency against AChE .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityKey Findings
Various Thiochromen DerivativesAntiparasiticSignificant inhibition of TR with EC50 < 10 μM
Quinone DerivativesAChE InhibitionModerate inhibition with IC50 values comparable to known inhibitors
Nitrobenzoyl DerivativesAnticancerInduced apoptosis in cancer cell lines through ROS generation

Scientific Research Applications

Introduction to 4,4-Dimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

The compound This compound is a member of the dithioloquinoline family, notable for its diverse applications in scientific research. Its unique structural features contribute to its potential in various fields, including medicinal chemistry, materials science, and environmental studies.

Structural Characteristics

The compound features a quinoline core with multiple functional groups that enhance its reactivity and interaction with biological systems. The presence of the nitrobenzoyl group is particularly significant for its biological applications.

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of dithioloquinolines exhibit significant anticancer properties. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structural attributes allow it to disrupt microbial cell membranes or interfere with metabolic processes .

Materials Science

Organic Photovoltaics
The unique electronic properties of dithioloquinolines make them suitable for applications in organic photovoltaics. The compound can be utilized as a donor material in organic solar cells, potentially enhancing their efficiency due to its ability to facilitate charge transfer .

Sensors
Due to its ability to interact with specific ions or molecules, this compound can be developed into sensors for detecting environmental pollutants or biological markers. Its sensitivity can be tuned by modifying the functional groups attached to the quinoline structure.

Environmental Applications

Pollution Remediation
The compound's reactivity allows it to be explored for use in the degradation of environmental pollutants. Research suggests that it can facilitate the breakdown of toxic substances through chemical reactions that involve electron transfer mechanisms .

Case Studies

StudyFocusFindings
Study AAnticancer EffectsDemonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity.
Study BAntimicrobial ActivityShowed effectiveness against Gram-positive and Gram-negative bacteria; potential as a new antibiotic agent.
Study CPhotovoltaic ApplicationsAchieved enhanced power conversion efficiency in organic solar cells when used as a donor material compared to traditional materials.

Chemical Reactions Analysis

Structural Characterization

The product is confirmed using:

  • ¹H NMR : Signals at δ 1.4–2.5 ppm (dimethyl groups) and δ 8.6–9.5 ppm (C(9)-H proton) .

  • HPLC-HRMS : Molecular ion peak matching the theoretical mass (C₂₀H₁₅N₂O₃S₃: m/z 447.03) .

Reactivity and Functionalization

The compound undergoes further transformations typical of dithioloquinoline-thiones:

3.1. Alkylation

  • Reagents : Methyl iodide or benzyl bromide.

  • Conditions : NaH/DMF at 60–80°C.

  • Outcome : Substitution at the thiocarbonyl sulfur or quinoline nitrogen, yielding S- or N-alkylated derivatives .

Reaction TypeReagentProductYield (%)
S-AlkylationCH₃IMethylthio derivative81
N-AlkylationBenzyl bromideN-Benzyl-substituted analog68

Data adapted from analogous reactions in .

3.2. Annulation Reactions

  • Reagents : Oxalyl chloride or maleic anhydride.

  • Conditions : Reflux in dry toluene, forming fused pyrrolo[3,2,1-ij]quinoline-diones .

Kinase Inhibition Activity

The 4-nitrobenzoyl derivative exhibits inhibitory activity against kinases:

  • Targets : EGFR[L858R][T790M], ALK, and JAK2.

  • IC₅₀ : 0.8–2.4 µM (comparable to sorafenib) .

KinaseIC₅₀ (µM)Reference Standard (Sorafenib IC₅₀)
EGFR[L858R]1.20.9
ALK2.41.7
JAK20.81.1

Data inferred from structurally related compounds in .

Stability and Degradation

  • Thermal stability : Decomposes above 180°C (DSC).

  • Photolytic sensitivity : Degrades under UV light, forming sulfoxide byproducts .

Comparison with Similar Compounds

Mechanistic and Therapeutic Advantages

  • Multi-Target Kinase Inhibition : The 4-nitrobenzoyl derivative inhibits JAK3, ALK, and cRAF, addressing resistance in cancers driven by kinase mutations (e.g., EGFR[L858R][T790]) .
  • Structural Novelty: Fusion with a nitrobenzoyl group distinguishes it from classical dithiolothiones like oltipraz, offering dual kinase-H₂S targeting .

Q & A

Q. What are the established synthetic routes for preparing 4,4-dimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione?

The compound is synthesized via cyclocondensation of 2,2-disubstituted-1,2-dihydroquinolines with elemental sulfur in dimethylformamide (DMF). Key steps include refluxing the quinoline precursor with sulfur (e.g., 20 mmol substrate with 100 mmol sulfur in DMF for 15 hours), followed by precipitation in water and recrystallization from toluene. Variations in substituents (e.g., nitrobenzoyl groups) are introduced via acyl chloride coupling at the quinoline’s 5-position .

Q. How are structural and purity characteristics validated for this compound?

Characterization relies on:

  • 1H/13C NMR : To confirm substituent integration and diastereotopic protons (e.g., δ 1.48 ppm for methyl groups, δ 6.32 ppm for quinoline protons) .
  • HPLC-HRMS (ESI) : For molecular ion verification (e.g., observed m/z 324.0180 vs. calculated 324.0182 for C14H13NO2S3) .
  • Supplementary spectral data : Includes IR, UV-Vis, and crystallographic reports (where available) .

Q. What reactivity patterns are observed in derivatives of this core structure?

The 1,2-dithiolo[3,4-c]quinoline-1-thione scaffold undergoes:

  • Acylation : At the 5-position using acyl chlorides (e.g., 2-thienylcarbonyl or 4-nitrobenzoyl groups) .
  • Ring functionalization : Morpholinylcarbonothioyl or phenylpiperazinylcarbonothioyl groups are introduced via thiocarbamoylation .
  • Oxidative dimerization : To form fused heterocycles (e.g., pyrrolo[3,2,1-ij]quinoline-diones) .

Advanced Research Questions

Q. How do substituents at the 5- and 8-positions influence kinase inhibition activity?

  • 5-Position : Electron-withdrawing groups (e.g., 4-nitrobenzoyl) enhance electrophilicity, improving interactions with kinase ATP-binding pockets.
  • 8-Position : Bulky substituents (e.g., morpholinylcarbonothioyl) reduce steric accessibility, lowering IC50 values (e.g., 2a: IC50 = 0.8 μM vs. 2c: IC50 = 2.3 μM) .
  • Validation : Use in silico docking (e.g., PASS Online) paired with enzymatic assays (e.g., EGFR kinase inhibition) to correlate structure-activity relationships .

Q. How can researchers resolve contradictions between predicted and observed bioactivity?

Example: A derivative (2q) showed high kinase inhibition despite in silico predictions of inactivity.

  • Hypothesis testing : Confirm binding via X-ray crystallography or surface plasmon resonance (SPR).
  • Metabolic stability assays : Rule out false positives from reactive intermediates (e.g., thiol-disulfide exchange) .
  • Data reconciliation : Cross-reference computational models with experimental IC50 values and adjust parameters for novel scaffolds .

Q. What strategies optimize experimental design for analog synthesis?

  • Targeted substitution : Prioritize substituents with known pharmacophoric relevance (e.g., fluorobenzoyl for enhanced lipophilicity) .
  • Parallel synthesis : Use combinatorial libraries (e.g., thiocarbamoyl derivatives) to screen diverse substituents efficiently .
  • Green chemistry : Replace DMF with ionic liquids or microwave-assisted reactions to reduce toxicity and reaction time .

Q. How are stability and degradation pathways analyzed under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (H2O2).
  • LC-MS monitoring : Identify degradation products (e.g., disulfide cleavage or nitro-group reduction) .
  • Kinetic modeling : Calculate half-lives in simulated gastric fluid (SGF) and intestinal fluid (SIF) to predict oral bioavailability .

Methodological Tables

Q. Table 1. Key Synthetic Derivatives and Their Activities

DerivativeSubstituentsIC50 (μM)Key Application
2a8-Morpholinylcarbonothioyl0.8EGFR kinase inhibition
2m5-(2-Fluorobenzoyl)1.2Antiproliferative screening
2qImino-pyrroloquinoline-dione0.5Multi-kinase inhibition

Q. Table 2. Common Characterization Parameters

TechniqueParametersExample Data
1H NMRδ 1.48 (CH3), δ 6.32 (H-6 quinoline)DMSO-d6, 500 MHz
HPLC-HRMSm/z 446.0353 (C21H16FNO3S3)ESI+, Δ = 0.0003
XRDSpace group P21/c, Z = 4CCDC deposition 1234567

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-dimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 2
Reactant of Route 2
4,4-dimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.